(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-phenyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
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Overview
Description
3-(2,2-DIMETHYLPROPANOYL)-2-PHENYL-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrile groups
Preparation Methods
The synthesis of 3-(2,2-DIMETHYLPROPANOYL)-2-PHENYL-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE typically involves multi-step organic reactionsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles.
Scientific Research Applications
3-(2,2-DIMETHYLPROPANOYL)-2-PHENYL-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-DIMETHYLPROPANOYL)-2-PHENYL-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
- 3-(2,2-DIMETHYLPROPANOYL)-2-(3,4,5-TRIMETHOXYPHENYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-1,1(10BH)-DICARBONITRILE
- 2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE These compounds share a similar core structure but differ in the substituents attached to the aromatic rings. The unique combination of substituents in 3-(2,2-DIMETHYLPROPANOYL)-2-PHENYL-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23N3O |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-phenyl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C25H23N3O/c1-24(2,3)23(29)21-20(18-10-5-4-6-11-18)25(15-26,16-27)22-19-12-8-7-9-17(19)13-14-28(21)22/h4-14,20-22H,1-3H3/t20-,21+,22-/m0/s1 |
InChI Key |
NHVGQRTZNFPVFY-BDTNDASRSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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